Estradiol undecylate

Description

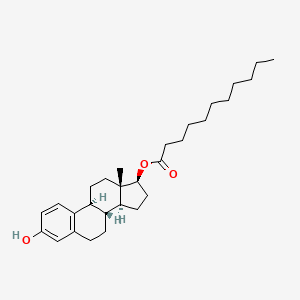

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27,30H,3-12,14,16-19H2,1-2H3/t24-,25-,26+,27+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHUMRBWIWWBGW-GVGNIZHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023003 | |

| Record name | Estradiol undecylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3571-53-7 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-undecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3571-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol undecylate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol undecylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estradiol undecylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL UNDECYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N3A8MFJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanism of Action of Estradiol Undecylate: A Technical Guide

Abstract

Estradiol undecylate is a synthetic ester of the natural estrogen, 17β-estradiol. It functions as a long-acting prodrug, designed for intramuscular administration. Its primary mechanism is not in its direct interaction with receptors, but in its pharmacokinetic profile, which provides a slow and sustained release of the active hormone, estradiol, into the systemic circulation. Following enzymatic cleavage of its undecanoate ester chain, the released estradiol exerts its effects by binding to and activating estrogen receptors (ERs). This activation triggers a cascade of molecular events through two principal pathways: a classical genomic pathway that modulates gene expression, and a rapid non-genomic pathway that activates various intracellular signaling cascades. This document provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.

Pharmacokinetics: The Prodrug and Depot Mechanism

This compound's core function is to act as a stable, long-duration delivery system for estradiol. The esterification of estradiol at the C17β position with undecanoic acid significantly increases its lipophilicity.[1][2] When administered intramuscularly in an oil-based vehicle, it forms a depot within the muscle tissue.[2][3] From this depot, the compound is gradually absorbed into the bloodstream.

Once in circulation, ubiquitous esterase enzymes present in the blood, liver, and other tissues hydrolyze the ester bond, cleaving off the undecanoate moiety and releasing active 17β-estradiol and undecanoic acid.[1][2][4] This slow release and subsequent conversion are responsible for its extended duration of action, which is markedly longer than that of estradiol esters with shorter chains.[1]

Quantitative Pharmacokinetic Profile

The duration of effect for intramuscular this compound is dose-dependent. The following table summarizes its clinical pharmacokinetic parameters.

| Parameter | Value | Context | Source |

| Duration of Action | 1 - 2 months | Following a single 10–12.5 mg IM injection | [1] |

| Duration of Action | 2 - 4 months | Following a single 25–50 mg IM injection | [1] |

| Ovulation Inhibition | 1 - 3 months (mean 1.7) | Following a single 20–30 mg IM injection | [1] |

| Molecular Weight | 440.668 g·mol⁻¹ | Compared to 272.38 g·mol⁻¹ for estradiol | [1] |

Visualization of Prodrug Activation

The following diagram illustrates the workflow from administration to the release of the active hormone.

Caption: Prodrug activation and depot effect of this compound.

Pharmacodynamics: Interaction with Estrogen Receptors

The biological actions of this compound are mediated by the released estradiol. Estradiol itself has essentially no affinity for estrogen receptors; its activity is entirely dependent on its conversion to estradiol.[2] Estradiol is a potent agonist of the two main estrogen receptor subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[3][5] These receptors are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[3]

Quantitative Receptor Binding and Kinetics

Estradiol binds with high affinity to both ERα and ERβ, initiating conformational changes that trigger downstream signaling. The table below summarizes key quantitative metrics for the interaction between estradiol and its receptors.

| Parameter | Receptor/System | Value | Source |

| EC₅₀ | Human ERα | 50 pM (0.05 nM) | [3] |

| EC₅₀ | Human ERβ | 200 pM (0.2 nM) | [3] |

| Dissociation Constant (Kd) | Human ERα66 (eukaryotic) | 119.4 pM | [6] |

| Dissociation Constant (Kd) | Human ERα46 (eukaryotic) | 433.7 pM | [6] |

| Association Rate Constant (ka) | Estrogen Receptor (General) | 0.9–1.1 x 10⁸ M⁻¹ min⁻¹ | [3] |

Molecular Mechanisms of Action

Estradiol's effects are mediated through two primary, interconnected signaling pathways.

The Classical Genomic Pathway

The genomic, or nuclear-initiated, pathway is responsible for the majority of long-term estrogenic effects on cellular function, differentiation, and proliferation.[4][7]

-

Ligand Binding: Estradiol diffuses across the cell membrane and binds to ERα or ERβ located in the cytoplasm or nucleus.[3][8]

-

Conformational Change & Dimerization: This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The activated receptors then form homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ).[3]

-

Nuclear Translocation & DNA Binding: The receptor dimer translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[3][5]

-

Gene Transcription: The ER-ERE complex recruits co-activator or co-repressor proteins, which ultimately modulates the transcription of downstream genes, altering protein synthesis and cellular function.[7]

Caption: The classical genomic estrogen signaling pathway.

Non-Genomic Pathways

Estradiol can also elicit rapid cellular responses that do not require gene transcription. These effects are mediated by a subpopulation of estrogen receptors located at the plasma membrane (mERs) and by the G protein-coupled estrogen receptor (GPER), also known as GPR30.[3][8][9]

-

Membrane Receptor Activation: Estradiol binds to mERs or GPER on the cell surface.[3]

-

Signal Transduction Cascade: This binding rapidly activates intracellular signaling pathways, including the mobilization of calcium ions (Ca²⁺), and the activation of kinase cascades such as the MAPK/ERK and PI3K/AKT pathways.[3][5][7]

-

Rapid Cellular Effects: These cascades can lead to immediate changes in cell function, such as the activation of endothelial nitric oxide synthase (eNOS) and subsequent vasodilation.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Estrogen ester - Wikipedia [en.wikipedia.org]

- 3. This compound | 3571-53-7 | Benchchem [benchchem.com]

- 4. Buy this compound | 3571-53-7 | >98% [smolecule.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estrogen - Wikipedia [en.wikipedia.org]

- 9. cusabio.com [cusabio.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties of Estradiol Undecylate

Introduction

This compound (EU), also known as estradiol undecanoate, is a synthetic ester of the natural estrogen, estradiol.[1] As a prodrug, its therapeutic effects are mediated by the in-vivo hydrolysis to 17β-estradiol.[1][2] The addition of the C17β undecanoate ester chain significantly increases the lipophilicity of the molecule, which alters its pharmacokinetic profile to create a long-acting depot effect when administered via intramuscular injection in an oil-based vehicle.[1][2] This modification allows for a prolonged, sustained release of estradiol over a period of one to four months, depending on the dosage.[1]

Historically, this compound has been utilized in the treatment of prostate cancer and as a component of feminizing hormone therapy.[1][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, purification, and analytical validation methods, along with its mechanism of action.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are critical for its formulation, delivery, and pharmacokinetic behavior.

| Property | Value | Reference(s) |

| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate | [1][3][5] |

| Synonyms | Estradiol 17-undecanoate, Delestrec, Depogin, Progynon Depot 100 | [1][5][6] |

| CAS Number | 3571-53-7 | [1][3][6] |

| Molecular Formula | C₂₉H₄₄O₃ | [1][3][5] |

| Molecular Weight | 440.67 g/mol | [1][5][7] |

| Appearance | Solid powder | [8] |

| Boiling Point | 554.9°C at 760 mmHg | [9] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Administered in oil, indicating solubility in vehicles like castor oil.[10] | [10] |

| LogP (Octanol-Water) | 7.69 | [9] |

| Storage Conditions | Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years). | [8] |

Experimental Protocols

Synthesis: Esterification of Estradiol

The primary method for synthesizing this compound is through the esterification of the 17β-hydroxyl group of estradiol with undecanoic acid or a more reactive derivative, such as undecanoyl chloride.[2][3]

Objective: To attach an undecanoate ester to the C17β position of estradiol.

Materials:

-

Estradiol

-

Undecanoic acid or Undecanoyl chloride

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a base for the acyl chloride route[2][3]

-

An appropriate solvent

Procedure (Acid-Catalyzed Esterification):

-

Reactant Dissolution: Dissolve estradiol and a molar excess of undecanoic acid in a suitable organic solvent.

-

Catalyst Addition: Add a catalytic amount of a strong protic acid, such as sulfuric acid. This protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.[2]

-

Reflux: Heat the reaction mixture to reflux to drive the reaction towards completion.[3] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst.

-

Extraction: Extract the this compound into an organic solvent. Wash the organic layer with water and brine to remove impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 3571-53-7 | Benchchem [benchchem.com]

- 3. Buy this compound | 3571-53-7 | >98% [smolecule.com]

- 4. About: this compound [dbpedia.org]

- 5. This compound | C29H44O3 | CID 19135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 3571-53-7 [chemicalbook.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. medkoo.com [medkoo.com]

- 9. This compound | hormonal drug | CAS# 3571-53-7 | InvivoChem [invivochem.com]

- 10. Castor oil - Wikipedia [en.wikipedia.org]

Estradiol Undecylate: A Long-Acting Estrogen Prodrug for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol undecylate is a synthetic ester of the natural estrogen, 17β-estradiol. It functions as a long-acting prodrug, designed for parenteral administration, which upon hydrolysis in the body, releases estradiol, the primary female sex hormone. This extended-release profile offers significant advantages in research and potential therapeutic applications where sustained and stable estrogen levels are desirable. This technical guide provides a comprehensive overview of this compound, including its synthesis, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its evaluation.

Physicochemical and Pharmacokinetic Properties

This compound's long-chain undecanoate ester moiety significantly increases its lipophilicity compared to unmodified estradiol. This property is key to its long-acting nature when administered intramuscularly in an oil-based vehicle, as it forms a depot from which the drug is slowly released and subsequently hydrolyzed by esterases in the blood and tissues to yield 17β-estradiol and undecanoic acid[1][2].

Quantitative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for this compound and other commonly used estradiol esters for comparison. It is important to note that pharmacokinetic data for this compound is limited and can show significant inter-individual variability[1].

Table 1: Pharmacokinetic Parameters of this compound in Humans (Single Intramuscular Injection)

| Dose | Mean Estradiol Level (Day 1) | Mean Estradiol Level (Day 14) | Duration of Action | Reference |

| 100 mg | ~500 pg/mL | ~340 pg/mL | 1-4 months | [1] |

| 32.2 mg | ~400 pg/mL (Peak at Day 3) | ~200 pg/mL (Day 6) | Not specified | [1] |

| 10-12.5 mg | Not specified | Not specified | 1-2 months | [1] |

| 25-50 mg | Not specified | Not specified | 2-4 months | [1] |

Table 2: Comparative Pharmacokinetics of Intramuscular Estradiol Esters (5 mg dose)

| Ester | Cmax (Estradiol) | Tmax (Estradiol) | Duration |

| Estradiol Benzoate | 940 pg/mL | 1.8 days | 4–5 days |

| Estradiol Valerate | 667 pg/mL | 2.2 days | 7–8 days |

| Estradiol Cypionate | 338 pg/mL | 3.9 days | 11 days |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound.

Synthesis of this compound (Esterification)

This protocol describes a general method for the synthesis of this compound via esterification of 17β-estradiol with undecanoic acid.

Materials:

-

17β-Estradiol

-

Undecanoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve 17β-estradiol (1 equivalent) and undecanoic acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add DMAP (0.1 equivalents) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterize the final product by NMR and mass spectrometry.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound following intramuscular administration in rats.

Animals:

-

Female Sprague-Dawley rats, ovariectomized at least one week prior to the study to reduce endogenous estrogen levels.

Materials:

-

This compound

-

Sterile sesame oil (or other suitable vehicle)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

LC-MS/MS system for estradiol analysis

Procedure:

-

Prepare a sterile formulation of this compound in sesame oil at the desired concentration.

-

Acclimatize the ovariectomized rats to the housing conditions for at least three days.

-

Divide the animals into groups (e.g., different dose levels and a vehicle control group).

-

Administer a single intramuscular injection of the this compound formulation or vehicle into the gluteal muscle of each rat.

-

Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 1, 3, 7, 14, 21, 28, 42, and 56 days) post-injection.

-

Process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.

-

Quantify the concentration of estradiol in the plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life from the concentration-time data.

In Vitro Estrogen Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of estradiol (released from this compound) for the estrogen receptor (ER) using rat uterine cytosol.

Materials:

-

[3H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

This compound (test compound, noting that it will need to be hydrolyzed to estradiol to bind) or pure estradiol as the active metabolite.

-

Rat uterine cytosol prepared from ovariectomized rats

-

Assay buffer (e.g., Tris-EDTA buffer)

-

Hydroxyapatite slurry

-

Scintillation cocktail and scintillation counter

Procedure:

-

Preparation of Rat Uterine Cytosol: Homogenize uteri from ovariectomized rats in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction (supernatant).

-

Competitive Binding Assay:

-

In assay tubes, add a fixed concentration of [3H]-17β-estradiol.

-

Add increasing concentrations of unlabeled 17β-estradiol (for the standard curve) or the test compound (hydrolyzed this compound).

-

Add a constant amount of the rat uterine cytosol to each tube.

-

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Add hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge to pellet the hydroxyapatite and wash to remove unbound radioligand.

-

Quantification: Resuspend the pellet in ethanol and add to a scintillation vial with scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [3H]-17β-estradiol against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and processes related to this compound.

Caption: Metabolic conversion of this compound to active estradiol.

Caption: Workflow for a typical in vivo pharmacokinetic study.

Caption: Classical genomic signaling pathway of estradiol.

Conclusion

This compound represents a valuable tool for research requiring sustained estrogenic activity. Its long-acting prodrug nature allows for stable, long-term in vivo studies with reduced handling and stress on animal models. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies. Further research to fully characterize its pharmacokinetic profile and to develop more detailed and standardized experimental protocols will enhance its utility in the fields of endocrinology, pharmacology, and drug development.

References

The Pharmacokinetics of Intramuscular Estradiol Undecylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol undecylate, a long-acting ester of estradiol, has historically been used in hormone therapy, administered via intramuscular injection. This technical guide provides a comprehensive overview of the pharmacokinetics of intramuscular this compound, synthesizing available data from scientific literature. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering a detailed examination of its absorption, distribution, metabolism, and excretion. This document summarizes quantitative pharmacokinetic data, outlines experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this compound's behavior in the human body.

Introduction

This compound is an ester of the natural estrogen, 17β-estradiol. The addition of the undecanoate fatty acid chain at the C17β position significantly increases its lipophilicity, leading to a prolonged duration of action when administered intramuscularly in an oil-based vehicle.[1][2] This formulation creates a depot effect at the injection site, from which the drug is slowly released into the systemic circulation.[2] Once absorbed, esterases in the blood and tissues cleave the undecanoate ester, releasing active estradiol.[3] This guide delves into the specifics of this process, providing a detailed pharmacokinetic profile.

Pharmacokinetic Profile

The pharmacokinetic properties of intramuscular this compound are characterized by a delayed peak and a prolonged elimination phase, resulting in sustained estradiol levels over an extended period. However, available data from human studies are limited, and significant inter-individual variability has been observed.[3]

Absorption and Bioavailability

Following intramuscular injection of an oil solution, this compound is slowly absorbed from the injection site depot.[2] The bioavailability via this route is considered high.[3] The rate of absorption is dependent on the long fatty acid chain of the undecanoate ester, which imparts greater fat solubility and slows the release from the depot.[1]

Distribution

Once in the bloodstream, the released estradiol is highly bound to plasma proteins, primarily sex hormone-binding globulin (SHBG) and albumin, with approximately 98% being protein-bound.[3][4]

Metabolism

The primary metabolic pathway for this compound involves the enzymatic cleavage of the undecanoate ester by esterases, which are present in the liver, blood, and various tissues.[3] This process liberates 17β-estradiol and undecanoic acid.[3] The resulting estradiol is then subject to the same metabolic pathways as endogenous estradiol, which primarily involves conversion to estrone, and subsequent conjugation to form sulfates and glucuronides for excretion.[4]

Excretion

The metabolites of estradiol are primarily excreted in the urine.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for intramuscular this compound from various studies. It is important to note the small sample sizes and variability in the reported data.

| Dosage | Subject Population | Number of Subjects | Cmax (pg/mL) | Tmax (days) | Estradiol Levels at Specific Timepoints (pg/mL) | Reference |

| 100 mg (single dose) | 4 individuals | 4 | ~500 (at day 1) | Not specified | ~340 at day 14 | [3] |

| 32.2 mg (single dose) | 3 postmenopausal women | 3 | ~400 | 3 | ~200 at day 6 | [3] |

| 100 mg/month (repeated administration) | 14 men with prostate cancer | 14 | Not specified | Not specified | Trough levels: ~560 at 3 months, ~540 at 6 months | [3] |

| 100 mg/month (repeated administration) | 21 men with prostate cancer | 21 | Not specified | Not specified | Trough levels: ~486 at 3 months, ~598 at 6 months (baseline ~36) | [3] |

| 100 mg (single dose) | Unspecified number of postmenopausal women | Not specified | Not specified | Not specified | Between 300 and 600 at day 6 | [3] |

| Dosage | Effect | Duration of Action | Subject Population | Reference |

| 10 - 12.5 mg (single dose) | Menopausal replacement therapy | 40 - 60 days (~1-2 months) | Postmenopausal women | [3] |

| 25 - 50 mg (single dose) | Menopausal replacement therapy | 2 - 4 months | Postmenopausal women | [3] |

| 20 - 30 mg (single dose) | Ovulation inhibition | 1 - 3 months (mean 1.7 months) | Premenopausal women | [3] |

| 100 mg/injection | Prostate cancer treatment | Given once a month | Men with prostate cancer | [3] |

Experimental Protocols

Detailed experimental protocols for the cited studies on this compound are not extensively reported in publicly available literature. However, based on standard practices for pharmacokinetic studies of steroid hormones, the following methodologies are typically employed.

Study Design

Pharmacokinetic studies for intramuscular this compound generally involve a single-dose or multiple-dose design in a small cohort of subjects. Blood samples are collected at predetermined time points before and after the injection to measure plasma concentrations of estradiol and potentially its metabolites like estrone.

Analytical Methods

The quantification of estradiol in plasma samples is crucial for pharmacokinetic analysis. Modern and highly sensitive methods are required due to the low circulating concentrations of estradiol.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for steroid hormone quantification, offering high selectivity and sensitivity.[5][6][7] The method typically involves a liquid-liquid extraction of the analyte from the plasma, followed by derivatization to improve ionization efficiency, and subsequent analysis by LC-MS/MS.[5]

-

Radioimmunoassay (RIA): Historically, RIA has been used for hormone analysis. However, it can be prone to cross-reactivity and may overestimate estradiol levels compared to mass spectrometry-based methods.[6][7]

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the metabolic conversion of this compound to estradiol and its subsequent metabolism.

Caption: Metabolic pathway of intramuscular this compound.

Experimental Workflow for Pharmacokinetic Analysis

The diagram below outlines a typical experimental workflow for analyzing the pharmacokinetics of intramuscular this compound.

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion

The pharmacokinetics of intramuscular this compound are characterized by its long-acting nature, providing sustained levels of estradiol. This is a direct result of its slow release from the oily depot at the injection site and subsequent hydrolysis to the active hormone. While the available data provide a foundational understanding, they are limited by small study sizes and a lack of comprehensive pharmacokinetic parameter reporting. Further research with larger cohorts and standardized, high-sensitivity analytical methods such as LC-MS/MS would be beneficial to more definitively characterize the pharmacokinetic profile of this compound and its inter-individual variability. Such data would be invaluable for optimizing dosing regimens and for the development of future long-acting estrogen therapies.

References

- 1. An Informal Meta-Analysis of Estradiol Curves with Injectable Estradiol Preparations - Transfeminine Science [transfemscience.org]

- 2. This compound | 3571-53-7 | Benchchem [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 5. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]

- 6. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

Estradiol Undecylate: A Deep Dive into its Solubility for Pharmaceutical Applications

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of estradiol undecylate, a long-acting estrogen ester. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data on its solubility in various solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Core Focus: Solubility of this compound

This compound is an ester of estradiol with a long undecanoate chain, which significantly increases its lipophilicity. This property is crucial for its use in long-acting intramuscular injections, where it forms an oil-based depot for slow release. While specific quantitative solubility data across a wide range of solvents is not extensively published in publicly available literature, this guide collates the existing information and provides a framework for its experimental determination.

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The following table summarizes the known values. It is important to note that this compound's primary pharmaceutical application is in oil-based depot injections, implying good solubility in common pharmaceutical oils.

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 0.01 mg/mL[1] | Not Specified | Very low aqueous solubility is expected due to the molecule's high lipophilicity. |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] | Not Specified | A common solvent for in vitro studies. |

| Pharmaceutical Oils (e.g., Castor Oil, Sesame Oil) | Soluble (Implied) | Not Specified | This compound was formulated for intramuscular injection in oil, indicating solubility. Specific concentrations are not readily available in the literature.[3] |

Note: The solubility in pharmaceutical oils is inferred from its use in oil-based depot injections. Researchers should experimentally determine the precise solubility for their specific formulation.

Experimental Protocols for Solubility Determination

A precise and validated method is essential for determining the solubility of this compound in a given solvent. The following is a detailed protocol based on established methods for steroid ester analysis, employing High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol: Isocratic HPLC-UV Method for Solubility Determination

1. Objective: To determine the saturation solubility of this compound in a selected solvent (e.g., castor oil, benzyl benzoate, ethanol) at a specified temperature.

2. Materials and Reagents:

-

This compound reference standard (purity >98%)

-

Solvent of interest (e.g., Castor Oil, USP grade)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm, PTFE or other suitable material)

-

HPLC vials

3. Instrumentation:

-

HPLC system equipped with a UV-Vis detector, pump, and autosampler.

-

C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

4. Preparation of Standard Solutions:

-

Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile.

-

Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. HPLC Method Parameters (example):

-

Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for this compound)

-

Injection Volume: 20 µL

-

Run Time: Sufficient to allow for the elution of the this compound peak (e.g., 10 minutes).

6. Sample Preparation and Analysis (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent of interest in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to ensure excess solid remains.

-

After reaching equilibrium, allow the solution to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve. A significant dilution will likely be necessary, especially for oil-based samples.

-

Inject the diluted sample into the HPLC system.

7. Data Analysis:

-

Generate a calibration curve by plotting the peak area of the working standard solutions against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Using the peak area of the diluted sample, calculate its concentration from the calibration curve.

-

Calculate the original concentration of this compound in the solvent by multiplying the diluted sample concentration by the dilution factor. This value represents the saturation solubility.

Visualizing the Process: Workflow and Logic

To aid in understanding the experimental and analytical process, the following diagrams, created using the DOT language, illustrate the key workflows.

References

The Enduring Quest for Sustained Estrogen Delivery: A Technical History of Long-Chain Estradiol Esters

For Immediate Release

A comprehensive whitepaper detailing the historical and scientific evolution of long-chain estradiol esters, providing researchers, scientists, and drug development professionals with an in-depth understanding of their synthesis, pharmacokinetic profiles, and the experimental methodologies that defined their development.

The development of long-chain estradiol esters represents a significant milestone in hormone replacement therapy, offering a means to overcome the poor oral bioavailability and short half-life of native estradiol. By esterifying the estradiol molecule, scientists were able to create prodrugs with prolonged therapeutic effects, reducing the frequency of administration and improving patient compliance. This technical guide delves into the core scientific advancements that underpinned the development of these crucial hormonal agents.

A Chronology of Innovation: From Bench to Bedside

The journey of long-chain estradiol esters began in the early to mid-20th century, with chemists exploring methods to modify the estradiol molecule to extend its duration of action. A key breakthrough was the esterification of estradiol at the C17β hydroxyl group, which led to the synthesis of a range of esters with varying chain lengths.

One of the earliest successes was estradiol benzoate , introduced for medical use in 1933. This was followed by the development of esters with progressively longer side chains, such as estradiol valerate in 1954 and estradiol undecylate in 1956. The addition of longer, more lipophilic ester chains resulted in slower absorption from the injection site and a more sustained release of estradiol into circulation. Another significant long-chain ester, estradiol cypionate , was also developed and has been widely used, particularly in the United States.

These developments were driven by the need for convenient and effective treatments for conditions associated with estrogen deficiency, such as menopausal symptoms and hypoestrogenism. The ability to administer a single injection that could provide therapeutic estrogen levels for weeks at a time was a major advancement in patient care.

Comparative Pharmacokinetics of Long-Chain Estradiol Esters

The primary advantage of long-chain estradiol esters lies in their pharmacokinetic profiles. The length of the ester chain directly influences the rate of release from the intramuscular depot and, consequently, the duration of action. The following table summarizes key pharmacokinetic parameters for several prominent long-chain estradiol esters.

| Estradiol Ester | Year Introduced | Half-Life (IM Injection) | Duration of Action (IM Injection) |

| Estradiol Benzoate | 1933 | ~2-5 days | ~4-5 days |

| Estradiol Valerate | 1954 | ~4-5 days | ~7-8 days |

| Estradiol Cypionate | ~1952 | ~8-10 days | ~11 days |

| This compound | 1956 | Not clearly defined | ~1-2 months (10-12.5 mg dose) |

Key Experimental Protocols

The characterization and quantification of long-chain estradiol esters and their active metabolite, estradiol, were crucial for their development and clinical use. Two of the most important analytical techniques employed were radioimmunoassay (RIA) and High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound

The synthesis of this compound is a representative example of the esterification process used to create these long-acting prodrugs.

Objective: To synthesize this compound by esterifying estradiol with undecanoic acid.

Materials:

-

Estradiol

-

Undecanoic acid or undecanoyl chloride

-

A suitable acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) or a base for the acyl chloride reaction

-

Organic solvent (e.g., toluene)

-

Purification materials (e.g., silica gel for column chromatography)

Procedure:

-

Estradiol and a molar excess of undecanoic acid are dissolved in an appropriate organic solvent.

-

A catalytic amount of a strong acid, such as sulfuric acid, is added to the reaction mixture.

-

The mixture is heated under reflux for a specified period to drive the esterification reaction to completion. Water produced during the reaction is typically removed to shift the equilibrium towards the product.

-

Upon completion, the reaction mixture is cooled, and the catalyst is neutralized.

-

The crude product is then purified using techniques such as column chromatography on silica gel to isolate the pure this compound.[1][2]

-

The final product is characterized using analytical methods like NMR and mass spectrometry to confirm its structure and purity.

Radioimmunoassay (RIA) for Serum Estradiol

RIA was a foundational technique for measuring the low concentrations of estradiol in biological samples, enabling detailed pharmacokinetic studies.

Objective: To quantify the concentration of estradiol in serum samples.

Principle: Competitive binding of a radiolabeled estradiol (tracer) and unlabeled estradiol (from the sample or standard) to a limited number of anti-estradiol antibody binding sites.

Materials:

-

Anti-estradiol antibody

-

Radiolabeled estradiol (e.g., ³H-estradiol or ¹²⁵I-estradiol)

-

Estradiol standards of known concentrations

-

Serum samples

-

Separation agent (e.g., charcoal-dextran suspension or a second antibody) to separate bound from free estradiol

-

Scintillation counter

Procedure:

-

A known amount of anti-estradiol antibody, radiolabeled estradiol, and either a standard or a serum sample are incubated together.

-

During incubation, the radiolabeled and unlabeled estradiol compete for binding to the antibody.

-

After reaching equilibrium, a separation agent is added to precipitate the antibody-bound estradiol.

-

The mixture is centrifuged, and the radioactivity in either the supernatant (free fraction) or the pellet (bound fraction) is measured using a scintillation counter.[3][4][5][6]

-

A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the estradiol standards.

-

The concentration of estradiol in the serum samples is determined by interpolating their bound radioactivity values on the standard curve.[3][4]

Visualizing the Science: Signaling Pathways and Experimental Workflows

To better understand the biological context and the development process of long-chain estradiol esters, the following diagrams illustrate the estradiol signaling pathway and a typical workflow for the development of these steroid hormones.

References

- 1. Buy this compound | 3571-53-7 | >98% [smolecule.com]

- 2. This compound | 3571-53-7 | Benchchem [benchchem.com]

- 3. Untitled Document [ucl.ac.uk]

- 4. akjournals.com [akjournals.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Determination of Serum Estradiol Levels by Radiometric and Chemiluminescent Techniques | Springer Nature Experiments [experiments.springernature.com]

In Vivo Cleavage of Estradiol Undecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol undecanoate is a synthetic ester of the natural estrogen, 17β-estradiol. It is utilized as a long-acting prodrug of estradiol, particularly in hormone replacement therapy. The therapeutic efficacy of estradiol undecanoate is contingent upon its in vivo cleavage to release the active estradiol molecule. This technical guide provides a comprehensive overview of the in vivo cleavage of the undecanoate ester from estradiol, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the key pathways and workflows.

Data Presentation

The in vivo cleavage of estradiol undecanoate results in the release of estradiol, leading to measurable plasma concentrations of the active hormone. The following table summarizes the pharmacokinetic parameters of estradiol following intramuscular administration of estradiol undecanoate in humans. It is important to note that direct quantitative data on the cleavage rate of the undecanoate ester itself is limited in the current literature. The data presented here reflects the downstream effect of this cleavage.

Table 1: Pharmacokinetic Parameters of Estradiol Following Intramuscular Administration of Estradiol Undecanoate in Humans

| Dosage | Subject Population | Peak Estradiol Concentration (Cmax) | Time to Peak Estradiol Concentration (Tmax) | Duration of Action | Reference |

| 10 mg | Postmenopausal women | ~200 pg/mL | ~5 days | >21 days | [1] |

| 20 mg | Postmenopausal women | ~300 pg/mL | ~5 days | >28 days | [1] |

| 100 mg | Men with prostate cancer | ~500-600 pg/mL | ~3-7 days | ~21-28 days | [2][3] |

Note: The reported values are approximate and can vary significantly between individuals. The duration of action is typically defined by the time estradiol levels remain above a certain therapeutic threshold.

Enzymatic Hydrolysis

The cleavage of the undecanoate ester from estradiol is an enzymatic process primarily mediated by carboxylesterases.[4] These enzymes are abundant in various tissues, including the liver, blood, and target tissues for estrogens.[4] The long lipophilic undecanoate chain contributes to the slow release of the prodrug from the injection site and its gradual hydrolysis, resulting in a sustained release of estradiol.[5]

Key Enzymes

Human carboxylesterases, particularly hCE1 and hCE2, are the primary enzymes responsible for the hydrolysis of ester prodrugs. While specific studies on the interaction of estradiol undecanoate with these enzymes are limited, it is hypothesized that both hCE1 (predominantly in the liver) and hCE2 (in the intestine and other tissues) contribute to its activation. The substrate specificity of these enzymes is broad, and they are known to hydrolyze a wide range of ester-containing compounds.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of in vivo cleavage of estradiol undecanoate.

In Vivo Pharmacokinetic Study in Humans

Objective: To determine the plasma concentration-time profile of estradiol following intramuscular administration of estradiol undecanoate.

Methodology:

-

Subject Recruitment: A cohort of healthy volunteers or patients (e.g., postmenopausal women, hypogonadal men) is recruited after obtaining informed consent. Baseline characteristics and hormone levels are recorded.

-

Drug Administration: A single dose of estradiol undecanoate in an oil-based vehicle is administered via deep intramuscular injection.

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at 1, 2, 4, 8, 12, 24, 48, 72 hours, and then daily or weekly for several weeks) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Preparation for LC-MS/MS Analysis:

-

Liquid-Liquid Extraction (LLE): To a known volume of plasma, an internal standard (e.g., deuterated estradiol) is added. The sample is then extracted with an organic solvent (e.g., methyl tert-butyl ether). The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system.

-

Solid-Phase Extraction (SPE): Alternatively, plasma samples can be loaded onto an SPE cartridge. After washing to remove interfering substances, the analyte is eluted with an appropriate solvent. The eluate is then evaporated and reconstituted.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separation of estradiol from other plasma components is achieved using a reverse-phase C18 column with a gradient mobile phase (e.g., a mixture of water and acetonitrile or methanol with a modifier like formic acid or ammonium fluoride).

-

Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for estradiol and the internal standard are monitored.

-

-

Data Analysis: The concentration of estradiol in each sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are then calculated using appropriate software.

In Vitro Hydrolysis Assay using Human Liver Microsomes

Objective: To determine the rate of estradiol undecanoate hydrolysis in a key metabolic tissue.

Methodology:

-

Materials: Human liver microsomes (pooled from multiple donors), NADPH regenerating system (or cofactor UDPGA for UGT activity if studying conjugation), phosphate buffer (pH 7.4), estradiol undecanoate, and a terminating solvent (e.g., acetonitrile or methanol).

-

Incubation:

-

A reaction mixture containing human liver microsomes, phosphate buffer, and the NADPH regenerating system is pre-incubated at 37°C.

-

The reaction is initiated by adding a known concentration of estradiol undecanoate (dissolved in a small volume of organic solvent like ethanol or DMSO to ensure solubility).

-

The incubation is carried out at 37°C with gentle shaking.

-

-

Time Course Experiment: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold terminating solvent, which also serves to precipitate the microsomal proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the analyte and metabolites, is transferred for analysis.

-

LC-MS/MS Analysis: The concentrations of remaining estradiol undecanoate and the formed estradiol are quantified using a validated LC-MS/MS method as described in the in vivo protocol.

-

Data Analysis: The rate of disappearance of estradiol undecanoate and the rate of appearance of estradiol are calculated. From this data, enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined by performing the assay at varying substrate concentrations.

Visualizations

Signaling Pathway of Estradiol Action Following Prodrug Cleavage

Caption: Estradiol prodrug cleavage and subsequent signaling.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study.

Logical Relationship of Estradiol Undecanoate Cleavage

Caption: Logical flow from administration to effect.

Conclusion

The in vivo cleavage of the undecanoate ester from estradiol is a critical step in its action as a long-acting estrogen therapy. This process is primarily mediated by carboxylesterases, leading to the sustained release of active estradiol. While direct quantitative data on the cleavage kinetics of estradiol undecanoate are not extensively available, pharmacokinetic studies of the resulting estradiol provide valuable insights into its overall in vivo performance. The experimental protocols outlined in this guide offer a framework for further research to elucidate the specific enzymatic pathways and kinetics involved in the metabolism of this and other long-chain steroid esters. A deeper understanding of these processes will aid in the optimization of drug delivery and the development of novel long-acting hormonal therapies.

References

- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [논문]Esterification of cholesterol and lipid-soluble vitamins by human pancreatic carboxyl ester hydrolase [scienceon.kisti.re.kr]

An In-depth Technical Guide to the Binding Affinity of Estradiol Undecylate with Estrogen Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol undecylate is a long-acting prodrug of estradiol, the primary and most potent endogenous estrogen. Its therapeutic effects are mediated through its active metabolite, estradiol, which binds to and activates estrogen receptors (ERs). Understanding the binding affinity of estradiol to its receptors, ERα and ERβ, is fundamental to elucidating its mechanism of action and optimizing its clinical use. This technical guide provides a comprehensive overview of the binding affinity of estradiol to ERα and ERβ, detailed experimental protocols for its determination, and a visualization of the associated signaling pathways.

Quantitative Binding Affinity Data

As this compound is a prodrug, its binding affinity to estrogen receptors is determined by its conversion to estradiol. The following table summarizes the key binding affinity parameters for estradiol with human estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

| Ligand | Receptor | Dissociation Constant (Kd) | Relative Binding Affinity (RBA) |

| Estradiol (E2) | ERα | 0.2 nM[1] | 100% (Reference)[2] |

| Estradiol (E2) | ERβ | 0.5 nM[1] | 100% (Reference)[2] |

Note: The Relative Binding Affinity (RBA) of a compound is calculated by dividing the IC50 of the reference compound (estradiol) by the IC50 of the test compound and multiplying by 100.[2] Estradiol, as the endogenous ligand, is the standard for comparison.

Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinity of estrogens to their receptors is commonly determined using a competitive radioligand binding assay. This method measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.

I. Preparation of Rat Uterine Cytosol (Source of Estrogen Receptors)

-

Tissue Collection: Uteri are obtained from female rats that were ovariectomized 7-10 days prior to the experiment. This ensures a higher concentration of unoccupied estrogen receptors. The uteri can be used fresh or snap-frozen and stored at -80°C.[3]

-

Homogenization: The uterine tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[3]

-

Centrifugation: The homogenate is first centrifuged at a low speed (e.g., 2,500 x g) to remove the nuclear fraction. The resulting supernatant is then ultracentrifuged at a high speed (e.g., 105,000 x g) to obtain the cytosol, which contains the estrogen receptors.[3]

II. Competitive Binding Assay

-

Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol) and the estrogen receptor preparation are incubated with increasing concentrations of the unlabeled test compound (the "competitor").[4]

-

Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[2]

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding of the radioligand against the log concentration of the competitor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined as the IC50 value.[3]

Signaling Pathways

Upon binding to estradiol, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[5] Inside the nucleus, the estrogen-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction initiates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of estrogen.[5]

Visualizations

Experimental Workflow for Determining Estrogen Receptor Binding Affinity

Caption: Workflow of a competitive radioligand binding assay.

Classical Estrogen Receptor Signaling Pathway```dot

Caption: Estradiol's comparative binding affinity for ERα and ERβ.

References

Methodological & Application

Application Notes and Protocols for Estradiol Undecylate in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol undecylate is a long-acting synthetic ester of the natural estrogen, 17β-estradiol. Its extended duration of action makes it a subject of interest in preclinical studies requiring sustained estrogen levels, such as those modeling hormone replacement therapy, endocrine-related cancers, and neurological or cardiovascular conditions influenced by estrogens. This document provides detailed experimental protocols for the administration of this compound to rats, methods for evaluating its effects, and a summary of available data to guide study design.

Given the limited specific pharmacokinetic data for this compound in rats, this protocol also includes information on other long-acting estradiol esters to provide a comparative context. Researchers should note that while the methodologies are based on established practices, dose-response relationships and specific pharmacokinetic profiles for this compound in rats may require empirical determination.

Data Presentation

The following tables summarize available quantitative data for this compound and other long-acting estradiol esters. Due to a scarcity of specific pharmacokinetic studies on this compound in rats, data from human studies and analogous long-acting estradiol esters in rats are included for reference and should be interpreted with caution.

Table 1: Pharmacokinetic and Efficacy Data for this compound

| Parameter | Species | Route | Dose | Observation | Citation |

| Duration of Effect | Rat | Subcutaneous | Single Injection | 80 days | [1] |

| Mean Estradiol Level (Day 1) | Human | Intramuscular | 100 mg in oil | ~500 pg/mL | [1] |

| Mean Estradiol Level (Day 14) | Human | Intramuscular | 100 mg in oil | ~340 pg/mL | [1] |

| Peak Estradiol Level (Tmax) | Human | Intramuscular | 32.2 mg | ~400 pg/mL at 3 days | [1] |

Table 2: Comparative Data for Other Long-Acting Estradiol Esters in Ovariectomized Rats

| Compound | Route | Dose | Observation | Citation |

| Estradiol Palmitate, Stearate, Oleate | Subcutaneous | 0.1 µmol | Extended estrogenic effects up to 60 days | [2] |

| Estradiol Dipalmitate, Dioleate | Subcutaneous | 1 µmol | Delayed absorption and prolonged biological effects | |

| 17β-Estradiol (in Silastic capsules) | Subcutaneous Implant | 0.4 mg (5% in cholesterol) | Sustained serum levels for at least 24 days | |

| 17β-Estradiol (intravenous) | Intravenous | 0.3 µmol/kg | Elimination half-life of 8-13 hours |

Experimental Protocols

Ovariectomy of Rats

To study the effects of exogenous estradiol, endogenous estrogen production is typically eliminated through ovariectomy.

Materials:

-

Adult female rats (e.g., Sprague-Dawley or Wistar, 8-10 weeks old)

-

Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)

-

Surgical tools (scalpel, scissors, forceps)

-

Suture material (absorbable for internal, non-absorbable or staples for skin)

-

Antiseptic solution (e.g., povidone-iodine or chlorhexidine)

-

Analgesics for post-operative care

Procedure:

-

Anesthetize the rat and confirm the depth of anesthesia.

-

Shave and disinfect the surgical area (dorsal aspect, just caudal to the rib cage).

-

Make a small midline incision through the skin and underlying muscle layer.

-

Locate the ovaries, which are situated in the retroperitoneal space, embedded in a fat pad.

-

Exteriorize one ovary through the incision.

-

Ligate the ovarian blood vessels and the fallopian tube with absorbable suture.

-

Excise the ovary distal to the ligature.

-

Return the uterine horn to the abdominal cavity.

-

Repeat the procedure for the second ovary.

-

Suture the muscle layer and close the skin incision with sutures or wound clips.

-

Administer post-operative analgesics as per institutional guidelines.

-

Allow a recovery period of at least one week before commencing hormone treatment to ensure clearance of endogenous hormones.

Preparation and Administration of this compound

Vehicle Selection: this compound is a lipophilic compound and requires a suitable oil-based vehicle for subcutaneous or intramuscular injection. Common vehicles include:

-

Sesame oil

-

Castor oil

-

Corn oil

-

Miglyol 812 (a medium-chain triglyceride)

The chosen vehicle should be sterile and non-irritating.

Preparation of Injection Solution:

-

Aseptically weigh the required amount of this compound powder.

-

In a sterile vial, dissolve the powder in the chosen vehicle to the desired final concentration.

-

Gentle warming and vortexing may be required to facilitate dissolution.

-

Ensure the final solution is clear and free of particulate matter.

Administration Protocol (Subcutaneous Injection):

-

Gently restrain the rat.

-

Lift the skin on the dorsal side, creating a tent.

-

Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the body.

-

Inject the prepared this compound solution slowly.

-

Withdraw the needle and gently massage the injection site to aid dispersion.

-

Rotate injection sites if multiple injections are planned.

Dosage Considerations:

-

Due to its long-acting nature, a single subcutaneous injection is often sufficient for long-term studies.

-

A starting dose can be extrapolated from studies on other long-acting esters, such as 0.1 to 1 µmol per rat[2]. The molar mass of this compound is approximately 440.67 g/mol .

-

Pilot studies are recommended to determine the optimal dose to achieve the desired physiological estradiol levels.

Evaluation of Estrogenic Effects

a) Vaginal Cytology: A simple and effective method to confirm the estrogenic state of the animal.

-

Gently flush the vagina with a small amount of saline.

-

Collect the lavage on a microscope slide.

-

Observe the cell types under a microscope. A predominance of cornified epithelial cells is indicative of an estrous state induced by the treatment.

b) Uterine Wet Weight: A classic bioassay for estrogenic activity.

-

At the end of the study, humanely euthanize the rat.

-

Dissect the uterus, trimming away fat and connective tissue.

-

Blot the uterus to remove excess fluid and weigh it.

-

An increase in uterine weight in ovariectomized, treated rats compared to vehicle-treated controls indicates an estrogenic effect.

c) Serum Estradiol Levels: Direct measurement of circulating 1d7β-estradiol.

-

Collect blood samples at predetermined time points via tail vein, saphenous vein, or terminal cardiac puncture.

-

Separate serum and store at -80°C until analysis.

-

Use a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit to quantify estradiol concentrations.

d) Gene and Protein Expression Analysis: Measure the expression of estrogen-responsive genes or proteins in target tissues (e.g., uterus, mammary gland, brain).

-

Harvest tissues of interest.

-

Isolate RNA or protein.

-

Analyze gene expression using quantitative PCR (qPCR) for genes such as GREB1 or PGR.

-

Analyze protein levels using Western blotting or immunohistochemistry for proteins like the progesterone receptor.

Mandatory Visualizations

Caption: Estrogen signaling pathways in a target cell.

Caption: Experimental workflow for this compound in rats.

References

Application Notes and Protocols for the Dissolution of Estradiol Undecylate for Injection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Estradiol Undecylate for the preparation of oil-based injectable solutions. The information is intended for research and development purposes. All procedures involving the handling of active pharmaceutical ingredients (APIs) and the preparation of sterile products should be performed by qualified personnel in a controlled laboratory environment, adhering to all relevant safety guidelines and regulatory standards, such as USP <797> for sterile compounding.

Introduction

This compound is a long-acting ester of estradiol, a naturally occurring estrogen. Due to its lipophilic nature, it is administered as a depot injection in an oil-based vehicle. The slow release of estradiol from the oil depot allows for a prolonged therapeutic effect. The formulation of a stable and sterile injectable solution requires careful consideration of the solubility of this compound in various excipients and the appropriate manufacturing process to ensure product quality and safety.

Commonly used components in the formulation of this compound injections include:

-

Active Pharmaceutical Ingredient (API): this compound powder.

-

Carrier Oil: A sterile vegetable oil that serves as the vehicle for the drug. Common choices include Castor Oil, Medium-Chain Triglyceride (MCT) Oil, and Sesame Oil.

-

Co-solvent: A solvent used to enhance the solubility of the API in the carrier oil. Benzyl Benzoate is frequently used for this purpose.

-

Preservative: An antimicrobial agent to prevent microbial growth in multi-dose vials. Benzyl Alcohol is a common preservative in oil-based injections.

Quantitative Data: Solubility and Formulation Examples

While specific quantitative solubility data for this compound in various oils at different temperatures is not extensively published in peer-reviewed literature, empirical data from established formulations provide guidance on achievable concentrations. The following tables summarize example formulations and the roles of the excipients.

Table 1: Example Formulations for Estradiol Esters in Oil

| Estradiol Ester | Concentration | Carrier Oil | Co-solvent (v/v) | Preservative (v/v) | Reference |

| This compound | 100 mg/mL | Castor Oil | - | 2% Benzyl Alcohol | [1] |

| This compound | 60 mg/mL | MCT Oil | - | 2% Benzyl Alcohol | [1] |

| Estradiol Valerate | 40 mg/mL | Castor Oil | 40% Benzyl Benzoate | 2% Benzyl Alcohol | [2] |

| Estradiol Valerate | 20 mg/mL | Castor Oil | 20% Benzyl Benzoate | 2% Benzyl Alcohol | [2] |

| Estradiol Cypionate | 5 mg/mL | Cottonseed Oil | - | 0.5% Chlorobutanol | [3] |

Table 2: Properties and Roles of Excipients

| Excipient | Function | Key Properties |

| Castor Oil | Vehicle | High viscosity, good solvent for many steroids. |

| MCT Oil | Vehicle | Lower viscosity than castor oil, may be less irritating. |

| Sesame Oil | Vehicle | Common vehicle for steroid injections. |

| Benzyl Benzoate | Co-solvent | Increases the solubility of steroid hormones in oil. |

| Benzyl Alcohol | Preservative, Co-solvent | Antimicrobial properties, also aids in dissolving the API. |

Experimental Protocols

The following protocols outline the procedures for the laboratory-scale preparation of a sterile this compound injectable solution. These protocols should be adapted and validated for specific laboratory conditions and equipment.

Protocol 1: Preparation of this compound 100 mg/mL Injection in Castor Oil

This protocol is for the preparation of a 10 mL batch.

Materials and Equipment:

-

This compound powder: 1.0 g

-

Benzyl Alcohol, USP grade: 0.2 mL

-

Castor Oil, USP grade: q.s. to 10.0 mL (approximately 8.8 mL)

-

Sterile 20 mL glass vial with a crimp top and sterile stopper

-

Analytical balance

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Hot plate

-

Sterile 0.22 µm syringe filter (hydrophilic PTFE or other oil-compatible material)

-

Sterile syringes and needles

-

Vial crimper

-

Dry heat oven or autoclave for equipment sterilization

Procedure:

-

Equipment Sterilization: All glassware and equipment that will come into contact with the product must be sterilized. Glassware can be sterilized by dry heat at 250°C for at least 2 hours.

-

Weighing: Accurately weigh 1.0 g of this compound powder and place it in a sterile glass beaker.

-

Mixing:

-

Add 0.2 mL of Benzyl Alcohol to the beaker containing the this compound powder.

-

Add approximately 8.8 mL of Castor Oil to the beaker.

-

Place a sterile magnetic stir bar in the beaker.

-

-

Dissolution:

-

Place the beaker on a hot plate with magnetic stirring.

-

Gently heat the mixture to approximately 90°C while stirring continuously. Caution: Avoid overheating, as it may degrade the API. Use a calibrated thermometer to monitor the temperature.

-

Continue heating and stirring until all the this compound powder is completely dissolved and the solution is clear. This may take 30-60 minutes.

-

-

Cooling: Once the powder is fully dissolved, remove the beaker from the hot plate and allow the solution to cool to room temperature.

-

Sterile Filtration:

-

Draw the cooled solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Carefully filter the solution into a sterile 20 mL vial. Due to the high viscosity of castor oil, this step may require significant pressure. Using a larger diameter filter can facilitate this process.

-

-

Packaging and Sealing:

-

Once all the solution is filtered into the sterile vial, aseptically place a sterile stopper on the vial.

-

Secure the stopper with an aluminum crimp seal using a vial crimper.

-

-

Labeling: Label the final product with the name of the compound, concentration, date of preparation, and appropriate handling and storage instructions.

Protocol 2: Terminal Sterilization by Dry Heat

For oil-based solutions, terminal sterilization by dry heat is an alternative to sterile filtration, particularly if the initial compounding is not performed in an aseptic environment.

Procedure:

-

Follow steps 2 through 5 of Protocol 3.1 to prepare the this compound solution in a sealed vial.

-

Place the sealed vial in a dry heat oven.

-

Heat the oven to a validated temperature and time, for example, 150°C for 1 hour.[4][5][6] The exact time and temperature should be validated for the specific product and container to ensure sterility without degrading the API.

-

After the cycle is complete, allow the vial to cool to room temperature before handling.

Mandatory Visualizations

Experimental Workflow for Injectable Solution Preparation

Caption: Workflow for the preparation of sterile this compound injection.

Logical Relationship of Formulation Components

Caption: Relationship between components in an injectable this compound formulation.

References

Estradiol Undecylate in Hormone Replacement Therapy: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide a comprehensive overview of the current research on estradiol undecylate (EU), a long-acting estrogen ester, for its potential use in hormone replacement therapy (HRT). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on dosage, pharmacokinetics, and experimental protocols based on available scientific literature.

Introduction

This compound is an ester of estradiol, the primary female sex hormone. Its long undecanoate ester chain results in a prolonged release and extended duration of action when administered via intramuscular injection. This characteristic makes it a subject of interest for HRT, potentially offering a less frequent dosing schedule compared to other estradiol esters like valerate or cypionate. Research has explored its use in treating symptoms of menopause, in feminizing hormone therapy, and historically, in the treatment of prostate cancer.

Quantitative Data Summary

The following tables summarize the pharmacokinetic data for this compound from available research. These data are crucial for designing preclinical and clinical studies.

Table 1: Pharmacokinetics of a Single Intramuscular Injection of this compound in Postmenopausal Women

| Parameter | Value | Reference |

| Dosage | 32.3 mg (equimolar to 20.0 mg estradiol) | [1] |

| Formulation | Oil Solution | [1] |

| Peak Estradiol (E2) Level | ~400 pg/mL | [1] |

| Time to Peak E2 Level | ~3 days | [1] |

| Estradiol (E2) Level at Day 6 | ~200 pg/mL | [1] |

| Duration of Action (10-12.5 mg dose) | 1-2 months | [2] |

| Duration of Action (25-50 mg dose) | 2-4 months | [2] |

Source: Data compiled from a study by Geppert et al. (1975) and other sources.[1][2]